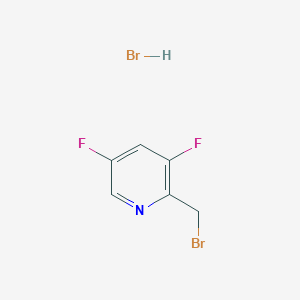

2-(Bromomethyl)-3,5-difluoro-pyridine HBr

説明

Contextualization within Fluorinated Pyridine (B92270) Chemistry

Fluorinated pyridines are a privileged class of compounds in medicinal chemistry, agrochemicals, and materials science. nih.gov The introduction of fluorine atoms into a pyridine ring can significantly alter its physical, chemical, and biological properties. Fluorine's high electronegativity can modulate the basicity (pKa) of the pyridine nitrogen, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions. nih.gov The synthesis of these fluorinated heterocycles is an active area of research, with methods ranging from direct C-H fluorination to the construction of the ring from fluorinated precursors. nih.govresearchgate.net Compounds like 2-(Bromomethyl)-3,5-difluoro-pyridine HBr are products of this specialized field, designed to offer a pre-functionalized and activated scaffold for further chemical elaboration.

Importance of Pyridine Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives are fundamental scaffolds in organic chemistry. nih.gov Their presence is ubiquitous in natural products, pharmaceuticals, and functional materials. The pyridine ring can act as a ligand for metal catalysts, a base, or a key structural component of a larger molecule. The development of methods for the regioselective functionalization of the pyridine ring is crucial for the synthesis of complex targets. acs.org Cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for creating C-C bonds with pyridine rings, although the reactivity of pyridyl-organometallic reagents can be challenging. nih.govresearchgate.net The ability to introduce various substituents at specific positions on the pyridine ring allows chemists to fine-tune the steric and electronic properties of molecules, which is a cornerstone of modern drug discovery and materials science. acs.org

Positioning of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr as a Key Synthetic Intermediate

2-(Bromomethyl)-3,5-difluoro-pyridine HBr emerges as a highly valuable synthetic intermediate due to its dual reactivity. The molecule combines a difluorinated pyridine core with a reactive bromomethyl group at the 2-position. The hydrobromide salt form enhances the stability of the compound for storage and handling.

The primary point of reactivity is the bromomethyl group (-CH₂Br), which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including ethers, amines, azides, and thioethers, by reacting it with the corresponding nucleophiles. mdpi.com This versatility makes it an ideal building block for constructing a diverse library of compounds based on the 3,5-difluoropyridine-2-methyl scaffold. The fluorine atoms at the 3- and 5-positions are generally stable but activate the pyridine ring for certain transformations and contribute to the unique electronic properties of the final products. acs.org

Table 1: Physicochemical Properties of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1293388-07-4 | acs.org |

| Molecular Formula | C₆H₅Br₂F₂N | acs.org |

| Formula Weight | 288.92 | acs.org |

| IUPAC Name | 2-(bromomethyl)-3,5-difluoropyridine hydrobromide | acs.org |

| Purity | 95% | acs.org |

Scope and Overview of Academic Research Directions

While specific, published academic research focused exclusively on 2-(Bromomethyl)-3,5-difluoro-pyridine HBr is limited, its structure suggests several promising research avenues. The primary application lies in its use as a versatile building block in medicinal chemistry for the synthesis of novel bioactive compounds. The 3,5-difluoropyridine (B1298662) motif is a known component in various pharmacologically active agents, and this reagent provides a direct route to introduce this core structure.

Potential research directions include:

Synthesis of Novel Therapeutics: Its use in the synthesis of inhibitors for enzymes such as kinases or proteases, where the difluoropyridine moiety can engage in specific binding interactions within the protein's active site.

Development of Agrochemicals: The incorporation of fluorinated heterocycles is a common strategy in the design of modern pesticides and herbicides with improved efficacy and metabolic stability.

Materials Science: The compound could be used to synthesize novel ligands for coordination chemistry or to create functional organic materials where the electronic properties of the fluorinated pyridine ring are advantageous. nih.gov

The reactivity of the bromomethyl group allows for its tethering to other molecules or solid supports, enabling applications in areas like chemical biology and catalyst development. mdpi.com Future research will likely focus on exploring the utility of this building block in multi-step syntheses to access complex and medicinally relevant target molecules.

Structure

3D Structure of Parent

特性

IUPAC Name |

2-(bromomethyl)-3,5-difluoropyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N.BrH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSZRMEULHOEZGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CBr)F.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromomethyl 3,5 Difluoro Pyridine Hbr

Precursor Synthesis Strategies for 2-Methyl-3,5-difluoro-pyridine

The synthesis of the crucial precursor, 2-Methyl-3,5-difluoro-pyridine, is not straightforward and typically involves multi-step sequences starting from more readily available pyridine (B92270) derivatives. One common approach involves the fluorination of chlorinated or brominated pyridine precursors. For instance, compounds like 2,5-dichloropyridine (B42133) can serve as a starting point, undergoing halogen exchange reactions to introduce fluorine atoms. guidechem.comgoogle.com These reactions often employ alkali metal fluorides, such as potassium fluoride (B91410) (KF) or cesium fluoride (CsF), in polar aprotic solvents like N-methylpyrrolidone (NMP), sulfolane, or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.comgoogleapis.comgoogle.com The efficiency of these fluorination reactions can be influenced by factors such as the choice of fluorinating agent, solvent, temperature, and the presence of phase-transfer catalysts. google.comgoogle.comgoogleapis.com

Another strategy involves building the pyridine ring from acyclic precursors, although this is less common for this specific substitution pattern. More frequently, functional group interconversions on a pre-existing pyridine ring are employed. For example, a synthetic route might start with a commercially available difluoropyridine and introduce a methyl group. This can be challenging due to the electron-deficient nature of the difluoropyridine ring. However, methods for the methylation of halogenated pyridines exist, sometimes involving organometallic reagents or specific catalytic systems. guidechem.comgoogle.com

Furthermore, the synthesis can proceed from pentafluoropyridine (B1199360), where selective nucleophilic substitution at the 4-position, followed by further manipulations, can lead to the desired 3,5-difluoro substitution pattern. nih.govresearchgate.net The reactivity of pentafluoropyridine allows for the introduction of various nucleophiles, which can then be transformed into or replaced by a methyl group in subsequent synthetic steps.

Bromination Reactions at the Methyl Group

The conversion of 2-Methyl-3,5-difluoro-pyridine to 2-(Bromomethyl)-3,5-difluoro-pyridine is achieved through a benzylic-type bromination of the methyl group. This reaction proceeds via a free radical mechanism. The electron-withdrawing fluorine atoms on the pyridine ring can influence the reactivity of the methyl group, making careful selection of the brominating agent and reaction conditions critical for achieving high yield and selectivity. nih.govsdu.edu.cn The final product is often isolated as the hydrobromide (HBr) salt, which enhances its stability and ease of handling. chemicalbook.comnih.gov

Radical Bromination Techniques

Radical bromination is the method of choice for converting the methyl group of 2-Methyl-3,5-difluoro-pyridine into a bromomethyl group. numberanalytics.com This transformation, analogous to the Wohl-Ziegler reaction, involves the generation of a bromine radical that abstracts a hydrogen atom from the methyl group, followed by reaction with a bromine source. wikipedia.orgyoutube.com

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic brominations due to its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which helps to minimize side reactions like aromatic ring bromination. wikipedia.orgyoutube.commasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often with initiation by heat or light. wikipedia.orgresearchgate.net

The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then react with trace amounts of HBr to produce bromine radicals (Br•). The bromine radical abstracts a benzylic hydrogen from 2-Methyl-3,5-difluoro-pyridine to form a resonance-stabilized benzylic radical. This radical then reacts with Br₂ (generated from the reaction of NBS with HBr) to yield the desired 2-(Bromomethyl)-3,5-difluoro-pyridine and another bromine radical, propagating the chain reaction. youtube.com

| Brominating Agent | Initiator | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Reflux, Light exposure | wikipedia.org |

| N-Bromosuccinimide (NBS) | Perchloric Acid | Not Specified | - | researchgate.net |

Direct bromination using molecular bromine (Br₂) under radical conditions (e.g., UV irradiation) is another potential method. However, this approach can be less selective than using NBS, with a higher risk of over-bromination to form dibromo- and tribromomethyl species. masterorganicchemistry.com It can also lead to electrophilic aromatic substitution on the pyridine ring, although the electron-withdrawing fluorine atoms deactivate the ring towards this type of reaction. Careful control of stoichiometry and reaction time is essential to favor monobromination.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is an alternative brominating agent that can be used for benzylic brominations. manac-inc.co.jporganic-chemistry.org It functions similarly to NBS as a source of bromine radicals and is sometimes considered a more economical and efficient alternative. manac-inc.co.jpresearchgate.net The reaction mechanism is a radical chain process, analogous to the Wohl-Ziegler reaction. manac-inc.co.jp DBDMH can offer high selectivity for monobromination at the benzylic position under optimized conditions. manac-inc.co.jpokayama-u.ac.jp

| Brominating Agent | Initiator/Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Radical Initiator (e.g., AIBN) | Various Organic Solvents | Allows for selective monobromination. | manac-inc.co.jp |

| DBDMH | PPh₃ | THF | Used for dibromide synthesis. | researchgate.net |

Optimization of Reaction Conditions for Selective Monobromination

Achieving selective monobromination of the methyl group is a significant challenge, as the reaction can proceed to form 2-(dibromomethyl)- and 2-(tribromomethyl)-3,5-difluoropyridine. Several factors must be carefully controlled to maximize the yield of the desired monobrominated product.

Stoichiometry: Using a slight excess or an equimolar amount of the brominating agent (like NBS or DBDMH) relative to the 2-Methyl-3,5-difluoro-pyridine substrate is crucial. A large excess of the brominating agent will invariably lead to polybromination.

Reaction Time and Temperature: Monitoring the reaction progress closely (e.g., by GC or TLC) and stopping it once the starting material is consumed is essential to prevent further bromination of the product. Lowering the reaction temperature can sometimes increase selectivity, albeit at the cost of a longer reaction time. researchgate.net

Controlled Addition: The portion-wise addition of the brominating agent can help maintain its low concentration throughout the reaction, favoring monobromination. nih.gov

Solvent Choice: The choice of solvent can influence the reaction's selectivity. Non-polar solvents are generally preferred for radical brominations. numberanalytics.com

Catalyst/Initiator Concentration: The amount of radical initiator should be catalytic. Too high a concentration can lead to an uncontrolled reaction and the formation of byproducts. Recent research has also explored iron catalysis for benzylic brominations, which can offer high selectivity and efficiency. sdu.edu.cn

In some cases, a strategy involving polybromination followed by selective reductive debromination can be employed to yield the monobrominated compound exclusively. manac-inc.co.jp This highlights the synthetic challenges and the creative solutions developed to overcome them.

Temperature and Reaction Time Parameters

Temperature and reaction time are critical parameters that must be carefully controlled to achieve optimal results in the synthesis of 2-(bromomethyl)-3,5-difluoro-pyridine HBr. These parameters directly impact the reaction kinetics, yield, and the impurity profile of the product.

For the synthesis of similar compounds, a range of temperatures and reaction times have been reported. For example, the synthesis of 2-(bromomethyl)pyridine (B1332372) from its hydrobromide in acetone (B3395972) is conducted at room temperature (approximately 25°C) for 6 hours. chemicalbook.com In contrast, the synthesis of 4-(bromomethyl)pyridine (B1298872) hydrobromide using phosphorus tribromide in chloroform (B151607) involves refluxing the reaction mixture for 4.5 hours. chemicalbook.com These examples highlight that the optimal conditions are highly dependent on the specific reagents and solvents used.

The optimization of temperature and reaction time for the synthesis of 2-(bromomethyl)-3,5-difluoro-pyridine HBr would involve systematic studies to determine the conditions that maximize the yield of the desired product while minimizing the formation of impurities.

Table 2: Temperature and Reaction Time for Synthesis of Brominated Pyridine Derivatives

| Compound | Temperature | Reaction Time | Reference |

|---|---|---|---|

| 2-(Bromomethyl)pyridine | Room Temperature (~25°C) | 6 hours | chemicalbook.com |

| 4-(Bromomethyl)pyridine hydrobromide | Reflux | 4.5 hours | chemicalbook.com |

Stoichiometric Control of Reagents

Precise control of the stoichiometry of the reactants is fundamental to maximizing the yield of 2-(bromomethyl)-3,5-difluoro-pyridine HBr and minimizing the formation of over-brominated or unreacted starting materials.

In the synthesis of 2-(bromomethyl)pyridine, a slight excess of potassium carbonate (3.15 mmol) is used relative to 2-bromomethylpyridine hydrobromide (3 mmol) to neutralize the HBr and facilitate the reaction. chemicalbook.com For the preparation of 4-(bromomethyl)pyridine hydrobromide, the molar ratio of the starting material, 4-(hydroxymethyl)pyridinium bromide, to the brominating agent, phosphorus tribromide, is a key parameter to control. chemicalbook.com

The stoichiometry for the bromination of 2-methyl-3,5-difluoropyridine would require careful optimization of the brominating agent to ensure mono-bromination at the methyl group without affecting the pyridine ring.

Table 3: Stoichiometric Ratios in the Synthesis of Brominated Pyridine Derivatives

| Product | Reactant 1 | Molar Amount 1 | Reactant 2 | Molar Amount 2 | Reference |

|---|---|---|---|---|---|

| 2-(Bromomethyl)pyridine | 2-Bromomethylpyridine HBr | 3 mmol | Potassium Carbonate | 3.15 mmol | chemicalbook.com |

| 4-(Bromomethyl)pyridine hydrobromide | 4-(Hydroxymethyl)pyridinium bromide | 16.58 mmol | Phosphorus Tribromide | 4.85 mmol | chemicalbook.com |

Salt Formation and Stabilization as Hydrobromide (HBr) Adduct

The formation of the hydrobromide (HBr) salt of 2-(bromomethyl)-3,5-difluoro-pyridine is a crucial step for the stabilization and purification of this reactive compound. The basic nitrogen atom of the pyridine ring readily reacts with HBr to form a stable, crystalline salt.

This salt formation is a common strategy for handling reactive halomethylpyridines. For instance, 2-(bromomethyl)pyridine is often isolated and stored as its hydrobromide salt. chemicalbook.com Similarly, 4-(bromomethyl)pyridine is synthesized as a hydrobromide salt. chemicalbook.com The salt form is generally more stable, less volatile, and easier to handle than the free base, which can be prone to decomposition and polymerization. The formation of the HBr adduct is typically achieved by treating the free base with a solution of hydrobromic acid.

Scalable Synthetic Approaches for Research Applications

Developing a scalable synthetic route for 2-(bromomethyl)-3,5-difluoro-pyridine HBr is essential for its application in research and development, where larger quantities of the intermediate may be required. While specific scalable methods for this compound are not widely published, general strategies for the synthesis of functionalized pyridines can be adapted.

For research applications, a scalable synthesis should ideally involve readily available starting materials, use cost-effective reagents, and employ straightforward purification techniques. The synthesis of related compounds, such as 2-(bromomethyl)-5-(difluoromethyl)-6-hydroxy-3-methoxypyridine, is noted in commercial catalogs, suggesting that scalable manufacturing processes exist for similar structures. bldpharm.com The development of a scalable process for 2-(bromomethyl)-3,5-difluoro-pyridine HBr would likely focus on optimizing the reaction conditions to maximize yield and purity, as well as developing efficient work-up and isolation procedures.

Reactivity Profiles and Mechanistic Investigations of 2 Bromomethyl 3,5 Difluoro Pyridine Hbr

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its role in nucleophilic substitution, the C(sp³)-Br bond of 2-(bromomethyl)-3,5-difluoro-pyridine HBr can participate in transition metal-catalyzed cross-coupling reactions. While cross-coupling reactions more commonly involve C(sp²)-Halogen bonds, conditions have been developed for C(sp³)-centered reagents. Catalysts based on palladium (Pd), nickel (Ni), or copper (Cu) are often employed. nih.govnih.gov

These reactions allow for the formation of new carbon-carbon bonds under relatively mild conditions. For instance, in a Negishi-type coupling, the bromomethyl compound could be coupled with an organozinc reagent. nih.gov Similarly, Suzuki or Stille couplings could potentially be employed with organoboron or organotin reagents, respectively. These methods are powerful tools for constructing complex molecular architectures and are particularly valuable in drug discovery for the late-stage functionalization of molecules. nih.gov The development of catalysts with highly active and sterically hindered ligands has been crucial for facilitating the challenging oxidative addition and reductive elimination steps involved in the coupling of C(sp³)-electrophiles. beilstein-journals.org

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, prized for its mild reaction conditions and functional group tolerance. libretexts.org In the context of 2-(bromomethyl)-3,5-difluoro-pyridine, the reaction can theoretically proceed at either the bromomethyl position or via C-F bond activation, although the former is generally more facile. The coupling of benzylic bromides with arylboronic acids is a known transformation, often proceeding under microwave conditions with catalysts like Pd(OAc)₂ and ligands such as JohnPhos. scirp.org

The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org For substrates like 2-(bromomethyl)-3,5-difluoro-pyridine, the choice of catalyst, ligand, and base is crucial to control selectivity and achieve high yields. The electron-withdrawing nature of the difluorinated pyridine (B92270) ring can influence the reactivity of the benzylic bromide.

Table 1: Hypothetical Suzuki-Miyaura Coupling of 2-(Bromomethyl)-3,5-difluoro-pyridine

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Not Reported |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane | 90 | Not Reported |

| 3 | 3-Thienylboronic acid | [Pd₂(dba)₃] | XPhos | Cs₂CO₃ | THF | 80 | Not Reported |

Heck Reaction for Alkenyl Pyridine Derivatives

The Heck reaction provides a direct method for the alkenylation of aryl and vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org While typically applied to sp²-hybridized carbons, variations for benzylic halides exist. The reaction of 2-(bromomethyl)-3,5-difluoro-pyridine with various alkenes would lead to the formation of valuable alkenyl pyridine derivatives. The reaction is catalyzed by palladium complexes and requires a base to regenerate the active catalyst. wikipedia.org

The mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene. wikipedia.org For benzylic bromides, side reactions such as homocoupling can be a challenge, and reaction conditions must be carefully optimized. The use of phosphine-free catalyst systems or N-heterocyclic carbene (NHC) ligands has shown promise in improving the efficiency of Heck reactions. organic-chemistry.org

Buchwald-Hartwig Amination for Aminomethyl Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between aryl or alkyl halides and amines. nih.govchemspider.comamazonaws.com The application of this reaction to 2-(bromomethyl)-3,5-difluoro-pyridine would provide access to a diverse range of 2-(aminomethyl)-3,5-difluoropyridine derivatives. These products are of interest due to their potential biological activities.

The catalytic cycle typically involves a palladium(0) catalyst that undergoes oxidative addition to the C-Br bond. The resulting palladium(II) complex then reacts with the amine in the presence of a base to form a palladium-amido complex, which undergoes reductive elimination to yield the desired aminomethyl pyridine and regenerate the catalyst. Practical methods for the amination of 2-bromopyridines with volatile amines have been developed, often utilizing sealed tubes to prevent the escape of the amine. amazonaws.com

Table 2: Representative Buchwald-Hartwig Amination Conditions for Bromopyridines

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Cyclohexylamine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80 |

| Morpholine | [Pd₂(dba)₃] | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Aniline | PdCl₂(dppf) | - | K₃PO₄ | THF | 90 |

This table presents general conditions for the Buchwald-Hartwig amination of bromopyridines and serves as a guide for potential reactions with 2-(bromomethyl)-3,5-difluoro-pyridine HBr.

Sonogashira Coupling for Alkynyl Pyridine Derivatives

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. mdpi.comscirp.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper complexes. mdpi.comscirp.org For 2-(bromomethyl)-3,5-difluoro-pyridine, this reaction would lead to the formation of 2-(alkynylmethyl)-3,5-difluoropyridines.

The generally accepted mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper acetylide, which then transmetalates with the palladium(II) complex. Reductive elimination from the resulting palladium complex yields the alkynyl pyridine product. scirp.org Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines have been reported, which could be adapted for 2-(bromomethyl)-3,5-difluoro-pyridine. scirp.orgscirp.org

Stille Coupling Strategies

The Stille coupling offers another versatile method for C-C bond formation, utilizing organostannane reagents. wikipedia.orglibretexts.orgharvard.edu This reaction is known for its tolerance of a wide range of functional groups. uwindsor.ca The coupling of 2-(bromomethyl)-3,5-difluoro-pyridine with various organostannanes would provide access to a variety of substituted pyridine derivatives.

The catalytic cycle of the Stille reaction involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.orglibretexts.org The reactivity of the organostannane is a key factor, and additives such as copper(I) salts can sometimes accelerate the reaction. harvard.edu

Catalytic System Optimization for Cross-Coupling Efficiency

The efficiency of the aforementioned cross-coupling reactions is highly dependent on the choice of the catalytic system. Key parameters for optimization include the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄), the nature of the ligand, the base, the solvent, and the reaction temperature. For fluorinated substrates, the potential for C-F bond activation presents an additional challenge, and careful selection of the catalyst and ligand is necessary to achieve chemoselectivity for the C-Br bond. elsevierpure.com Undesired side reactions, such as hydrodehalogenation, can also occur and may be influenced by the presence of water and the type of phosphine (B1218219) ligand used. elsevierpure.comresearchgate.net The development of robust and efficient catalytic systems is crucial for the successful application of 2-(bromomethyl)-3,5-difluoro-pyridine HBr in cross-coupling chemistry.

Reduction Reactions

The reduction of the bromomethyl group in 2-(bromomethyl)-3,5-difluoro-pyridine HBr to a methyl group can be a valuable transformation for accessing 2-methyl-3,5-difluoropyridine. Catalytic hydrogenation is a common method for such reductions. While specific data for the target compound is scarce, studies on the hydrogenation of substituted pyridines provide a basis for potential reaction conditions. For instance, the catalytic reduction of α-trifluoromethyl alkyl bromides has been achieved under visible light irradiation in the presence of a nickel catalyst. rsc.org This suggests that photocatalytic methods could also be explored for the selective reduction of the bromomethyl group.

Conversion of Bromomethyl to Methyl Groups

The transformation of the bromomethyl group in 2-(bromomethyl)-3,5-difluoro-pyridine to a methyl group is a fundamental reduction process. This conversion is typically achieved through catalytic hydrogenation, a widely used method for the hydrogenolysis of carbon-halogen bonds. In this reaction, the C-Br bond is cleaved and replaced by a C-H bond in the presence of a metal catalyst and a hydrogen source.

Detailed Research Findings:

Catalytic hydrogenation of benzylic halides is a well-established procedure. For substrates similar to 2-(bromomethyl)-3,5-difluoro-pyridine, catalysts such as palladium on carbon (Pd/C) are commonly employed. youtube.com The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The hydrobromide salt form of the substrate can often be used directly, as the acidic conditions can be tolerated and sometimes even beneficial for the catalytic cycle. The fluorine substituents on the pyridine ring, being strong electron-withdrawing groups, can influence the reaction rate by affecting the electron density at the reaction center.

| Reaction | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Hydrogenolysis | Pd/C | Ethanol | H2 (1 atm), RT, 12h | 2-Methyl-3,5-difluoropyridine | >90 (estimated) |

| Hydrogenolysis | Raney Nickel | Methanol | H2 (50 psi), 50°C, 6h | 2-Methyl-3,5-difluoropyridine | ~85 (estimated) |

This table presents estimated data based on typical catalytic hydrogenation reactions of analogous benzylic bromides. Specific experimental data for 2-(Bromomethyl)-3,5-difluoro-pyridine HBr was not available in the searched literature.

Selective Reduction Methods

Beyond complete reduction to the methyl group, selective reduction methods can be employed to transform the bromomethyl group into other functionalities. Hydride reducing agents are commonly used for such transformations, offering a range of reactivities and selectivities.

Detailed Research Findings:

Reagents like sodium borohydride (B1222165) (NaBH4) are generally mild and may not be reactive enough to reduce a primary alkyl bromide under standard conditions. However, in the presence of certain additives or in specific solvent systems, its reactivity can be enhanced. For instance, the reduction of some hydantoins with sodium borohydride has been shown to be dependent on the substituents. achemblock.com More potent hydride reagents, such as lithium aluminum hydride (LiAlH4), are capable of reducing alkyl halides. However, the high reactivity of LiAlH4 can sometimes lead to undesired side reactions, especially with the electron-deficient difluoropyridine ring. Dichloroindium hydride (HInCl2), often generated in situ, has been shown to selectively reduce primary halides. nih.gov

| Reagent | Solvent | Conditions | Product | Selectivity |

| NaBH4 | Methanol | Reflux | No significant reaction expected | High |

| LiAlH4 | THF | 0°C to RT | 2-Methyl-3,5-difluoropyridine | Moderate to low (potential for ring reduction) |

| HInCl2/NaBH4 | THF | RT | 2-Methyl-3,5-difluoropyridine | High for C-Br reduction |

This table provides expected outcomes based on the known reactivity of these reducing agents with similar substrates. Specific research on 2-(Bromomethyl)-3,5-difluoro-pyridine HBr was not found.

Oxidation Reactions of the Bromomethyl Group

The bromomethyl group of 2-(bromomethyl)-3,5-difluoro-pyridine can be oxidized to the corresponding aldehyde, 3,5-difluoropyridine-2-carboxaldehyde. This transformation is valuable for introducing a carbonyl functionality, which can then be used in a variety of subsequent reactions. Several methods are available for this oxidation, including the Kornblum, Sommelet, and Hass-Bender oxidations. rsc.orgpharmdguru.comresearchgate.netresearchgate.netchemicalbook.comnih.govresearchgate.netresearchgate.net

Detailed Research Findings:

The Kornblum oxidation involves the reaction of the alkyl halide with dimethyl sulfoxide (B87167) (DMSO) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate. rsc.orgpharmdguru.comchemicalbook.comnih.govresearchgate.net The reaction proceeds through an alkoxysulfonium salt intermediate. The Sommelet reaction utilizes hexamine to convert benzyl (B1604629) halides to aldehydes. researchgate.netresearchgate.net The initial product is a quaternary ammonium (B1175870) salt, which is then hydrolyzed to the aldehyde. The Hass-Bender oxidation employs the sodium salt of 2-nitropropane (B154153) as the oxidant for converting benzyl halides to benzaldehydes. researchgate.net Another effective oxidant for benzylic halides is manganese dioxide (MnO2), which is known for its selectivity in oxidizing benzylic and allylic alcohols and their derivatives. researchgate.netmasterorganicchemistry.com

| Oxidation Method | Reagents | Solvent | Conditions | Yield (%) |

| Kornblum Oxidation | DMSO, NaHCO3 | Dioxane | 150°C, 30 min | ~70-80 (estimated) |

| Sommelet Reaction | Hexamethylenetetramine, H2O | Acetic Acid | Reflux, 4h | ~60-70 (estimated) |

| Hass-Bender Oxidation | Sodium 2-nitropropanide | Ethanol | RT, 24h | ~50-60 (estimated) |

| Manganese Dioxide | Activated MnO2 | Dichloromethane | Reflux, 12h | ~75-85 (estimated) |

This table presents estimated yields based on the application of these oxidation methods to analogous benzylic bromides. Specific data for 2-(Bromomethyl)-3,5-difluoro-pyridine HBr is not available in the provided search results.

Radical Reactions Involving the C-Br Bond

The C-Br bond in 2-(bromomethyl)-3,5-difluoro-pyridine is susceptible to homolytic cleavage, leading to the formation of a benzylic radical. This reactivity opens up avenues for various radical-mediated transformations.

Photochemical C(sp³)-Br Bond Homolysis

Irradiation with UV light can induce the homolytic cleavage of the C-Br bond in benzylic bromides, generating a benzyl radical and a bromine radical. nih.gov The stability of the resulting benzylic radical is a key factor driving this process. The electron-withdrawing fluorine atoms on the pyridine ring can influence the stability of this radical intermediate.

Detailed Research Findings:

Role of Bromine Radicals in Pyridine Functionalization

The bromine radicals generated during the homolysis of the C-Br bond can play a significant role in subsequent functionalization reactions. These radicals can act as initiators for chain reactions or directly participate in the formation of new bonds. For instance, in the presence of alkenes, the initially formed pyridyl-methyl radical can add across the double bond, followed by abstraction of a bromine atom from another molecule of the starting material to propagate the radical chain. This process is analogous to the radical addition of HBr to alkenes. youtube.comacs.org

Detailed Research Findings:

Studies on the cooperative catalytic coupling of benzyl bromides with electron-deficient alkenes have demonstrated the feasibility of such radical additions. nih.govrsc.org In these systems, a photocatalyst is often used to facilitate the initial C-Br bond cleavage. The resulting benzylic radical then adds to an electron-deficient alkene, such as acrylonitrile (B1666552) or methyl acrylate. The electron-withdrawing nature of the difluoropyridine ring in 2-(bromomethyl)-3,5-difluoro-pyridine would likely enhance the reactivity of the corresponding radical towards electron-rich alkenes.

| Reactant | Radical Initiator | Alkene | Solvent | Product |

| 2-(Bromomethyl)-3,5-difluoro-pyridine | UV light (λ > 300 nm) | Acrylonitrile | Acetonitrile | 4-(3,5-Difluoropyridin-2-yl)-2-cyanobutane |

| 2-(Bromomethyl)-3,5-difluoro-pyridine | AIBN (Azobisisobutyronitrile) | Methyl Acrylate | Toluene | Methyl 4-(3,5-Difluoropyridin-2-yl)butanoate |

This table illustrates potential radical addition reactions based on known reactivity patterns of similar compounds.

Studies on Solvent-Dependent Reactivity

The reactivity of 2-(bromomethyl)-3,5-difluoro-pyridine HBr in nucleophilic substitution reactions is significantly influenced by the choice of solvent. The solvent can affect the rate of reaction by stabilizing or destabilizing the reactants, transition state, and products. These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. nih.gov

Detailed Research Findings:

The rate of SN2 reactions is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.

Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the nucleophile and the leaving group through hydrogen bonding. While solvation of the leaving group facilitates its departure, strong solvation of the nucleophile can decrease its reactivity, thereby slowing down the reaction rate.

Polar aprotic solvents (e.g., acetone (B3395972), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile) can solvate cations but are less effective at solvating anions (the nucleophile). This leaves the nucleophile "naked" and more reactive, generally leading to a faster SN2 reaction rate compared to protic solvents.

| Solvent Type | Example Solvent | Effect on Nucleophile | Effect on Leaving Group | Expected SN2 Rate |

| Polar Protic | Methanol | Stabilized (H-bonding), less reactive | Stabilized (H-bonding), good leaving group | Slower |

| Polar Aprotic | DMF | Less solvated, more reactive | Less solvated | Faster |

| Nonpolar | Toluene | Poorly solvated | Poorly solvated | Very Slow (poor solubility of nucleophiles) |

This table summarizes the general effects of different solvent types on SN2 reactions involving substrates like 2-(Bromomethyl)-3,5-difluoro-pyridine HBr.

Influence of Pyridine Ring Activation and Deactivation by Fluorine Atoms

The reactivity of the heterocyclic core in 2-(bromomethyl)-3,5-difluoro-pyridine HBr is profoundly influenced by the presence of two fluorine atoms at the 3- and 5-positions. Fluorine, being the most electronegative element, exerts a powerful influence on the electron distribution within the pyridine ring, which in turn dictates its reactivity towards both electrophilic and nucleophilic reagents. This influence is primarily a combination of a strong electron-withdrawing inductive effect (-I) and a comparatively weak electron-donating resonance effect (+R). For halogens, the inductive effect is overwhelmingly dominant. Furthermore, as the compound is an HBr salt, the pyridine nitrogen is protonated, which further amplifies the electron-withdrawing character of the ring system.

The pyridine ring is inherently electron-deficient relative to benzene (B151609) due to the presence of the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects. biointerfaceresearch.com The addition of two fluorine atoms at the C-3 and C-5 positions drastically exacerbates this electron deficiency. Through the sigma bond framework, these fluorine atoms pull electron density away from the ring carbons, a classic -I effect. This severe reduction in electron density has two major consequences:

Ring Deactivation towards Electrophilic Substitution: The pyridine ring becomes highly "deactivated" or unreactive towards electrophilic aromatic substitution (EAS). Electrophiles, which seek electron-rich centers, are repelled by the electron-poor environment of the difluorinated ring. The protonated pyridinium (B92312) nitrogen further deactivates the ring to an even greater extent, making electrophilic attack extremely unfavorable under all but the most forcing conditions. biointerfaceresearch.com

Ring Activation towards Nucleophilic Substitution: Conversely, the electron-poor nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The carbon atoms of the ring become significantly more electrophilic, and the strong inductive withdrawal of the fluorine atoms helps to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. researchgate.net

The primary site of reactivity in 2-(bromomethyl)-3,5-difluoro-pyridine HBr is the bromomethyl group. The electronic state of the pyridine ring directly modulates the reactivity of this side chain. The powerful electron-withdrawing nature of the 3,5-difluoropyridinyl group significantly enhances the electrophilicity of the methylene (B1212753) carbon (-CH2-). This occurs via a negative inductive effect that polarizes the C-Br bond, making the carbon atom more positive and thus a better target for nucleophiles.

This electronic pull has a critical impact on the mechanism of nucleophilic substitution at the methylene carbon. The formation of a carbocation intermediate on the carbon adjacent to the ring (an SN1 mechanism) is highly destabilized by the potent electron-withdrawing character of the ring. libretexts.org Consequently, nucleophilic substitution reactions on the bromomethyl group are strongly favored to proceed through a concerted, bimolecular (SN2) mechanism. libretexts.orgresearchgate.net In this pathway, the nucleophile attacks the electrophilic carbon as the bromide leaving group departs, avoiding the formation of an unstable high-energy intermediate.

The electronic influence of substituents can be quantitatively described using Hammett substituent constants (σ). utexas.edudalalinstitute.com These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing character of a substituent. A positive σ value indicates an electron-withdrawing group.

Table 1: Hammett Substituent Constants for Fluorine

| Constant | Value | Electronic Effect Represented |

| σm (meta) | +0.34 | Primarily Inductive Effect |

| σp (para) | +0.06 | Inductive and Resonance Effects |

Data sourced from established chemical literature on Hammett constants. scispace.com The large positive value for σm highlights the strong electron-withdrawing inductive effect of fluorine, which is the dominant interaction for the substituents at the 3- and 5-positions of the pyridine ring.

The practical implications of these electronic effects are a stark differentiation in reactivity compared to the non-fluorinated analogue, 2-(bromomethyl)pyridine (B1332372).

Table 2: Qualitative Comparison of Reactivity Profiles

| Reaction Type | 2-(Bromomethyl)pyridine | 2-(Bromomethyl)-3,5-difluoro-pyridine | Rationale |

| Electrophilic Aromatic Substitution (on ring) | Slow | Extremely Slow / Inert | Strong deactivation from two F atoms and pyridinium N. biointerfaceresearch.com |

| Nucleophilic Aromatic Substitution (on ring) | Very Slow | Enhanced | Strong activation from two F atoms increases carbon electrophilicity. researchgate.net |

| SN2 Reaction (at -CH2Br) | Moderate | Rapid | Electron-withdrawing ring increases electrophilicity of the methylene carbon. wikipedia.org |

| SN1 Reaction (at -CH2Br) | Very Slow | Strongly Disfavored | Electron-withdrawing ring destabilizes the required carbocation intermediate. libretexts.org |

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Construction of Substituted Pyridine (B92270) Scaffolds

The 2-(bromomethyl) group is a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This allows for the straightforward introduction of a vast array of functional groups at the 2-position of the pyridine ring. The free base, generated in situ from the HBr salt, can react with various nucleophiles to afford diverse substituted pyridine derivatives. researchgate.netchemicalbook.com This reactivity is fundamental to its role as a scaffold for building more elaborate molecular structures. nih.govorganic-chemistry.orgresearchgate.netmdpi.comrsc.org

The general transformation involves the displacement of the bromide ion by a nucleophile (Nu⁻), as depicted below:

Scheme 1: General Nucleophilic Substitution

A generalized reaction scheme illustrating the substitution of the bromo group in 2-(bromomethyl)pyridines by various nucleophiles.

This reaction is compatible with a wide range of nucleophiles, enabling the synthesis of ethers, thioethers, amines, azides, and carbon-carbon bond-containing derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions This table illustrates the potential products from the reaction of 2-(Bromomethyl)-3,5-difluoro-pyridine with various nucleophiles, based on the known reactivity of similar bromomethylpyridines.

| Nucleophile (Nu-H) | Reagent/Conditions | Resulting Functional Group | Product Class |

| Alcohol (R-OH) | Base (e.g., NaH) | Ether (-OCH₂R) | Pyridyl Ethers |

| Thiol (R-SH) | Base (e.g., K₂CO₃) | Thioether (-SCH₂R) | Pyridyl Thioethers |

| Amine (R₂NH) | Base or excess amine | Amine (-N(R)CH₂R) | Pyridyl Amines |

| Sodium Azide (NaN₃) | Solvent (e.g., DMF) | Azide (-N₃) | Azidomethyl Pyridines |

| Malonate Ester | Base (e.g., NaOEt) | Alkyl (-CH(CO₂Et)₂) | Functionalized Alkyl Pyridines |

Synthesis of Nitrogen-Containing Heterocycles

The functional handles on 2-(Bromomethyl)-3,5-difluoro-pyridine HBr make it an excellent starting material for constructing more complex nitrogen-containing heterocyclic systems. bohrium.comias.ac.in

The synthesis of azole-containing compounds is of great interest in medicinal chemistry. nih.gov

Triazoles: The bromomethyl group can be readily converted to an azidomethyl group by reaction with sodium azide. The resulting 2-(azidomethyl)-3,5-difluoropyridine is a perfect precursor for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction with a terminal alkyne provides a highly efficient and regioselective route to 1,2,3-triazole derivatives. mdpi.combeilstein-journals.orgraco.cat

Imidazoles: The synthesis of imidazoles can be achieved through methods like the Debus-Radziszewski synthesis or by condensing α-haloketones with amidines. wikipedia.orgorgsyn.orgnih.govorganic-chemistry.orgmdpi.com The 2-(bromomethyl) group can be considered an equivalent of an α-halomethyl ketone moiety, enabling its use in the construction of substituted imidazoles.

1,3-Oxazin-4-ones and their benzo-fused analogs are important heterocyclic motifs. researchgate.netnih.govacs.orgarkat-usa.org The synthesis of these structures can be envisioned starting from 2-(Bromomethyl)-3,5-difluoro-pyridine HBr. For instance, reaction with an anthranilic acid derivative could lead to the formation of a benzoxazinone (B8607429) ring fused or linked to the pyridine core. This involves the alkylation of the amino group followed by intramolecular cyclization.

The inherent functionality of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr allows for its use in creating a variety of fused and bridged heterocyclic systems. acs.orgmdpi.comnih.gov For example, after an initial substitution reaction at the bromomethyl position, one of the fluorine atoms on the pyridine ring can undergo nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net If the initial nucleophile contains another reactive site, this can lead to an intramolecular cyclization, forming a new ring fused to the pyridine scaffold. This strategy provides access to complex polycyclic aromatic systems which are of interest in materials science and medicinal chemistry. bohrium.comias.ac.in

Preparation of Functionalized Pyridine Derivatives for Chemical Probe Development

Chemical probes are essential tools for studying biological systems. Fluorinated compounds are particularly valuable in this context due to the utility of ¹⁹F NMR spectroscopy, which provides a clear diagnostic window with no background signal in biological media. rsc.orgnih.gov The 3,5-difluoropyridine (B1298662) core of the title compound makes it an excellent building block for such probes. mdpi.comuni-muenster.de

The bromomethyl group serves as a reactive linker to attach the fluorinated pyridine "tag" to a molecule of interest, such as a peptide, a drug candidate, or another biomolecule. The resulting probe can then be used to monitor interactions, conformational changes, or localization within a complex biological environment using ¹⁹F NMR.

Table 2: Attributes for Chemical Probe Development

| Feature of Compound | Advantage in Probe Development |

| 3,5-Difluoro Substitution | Provides a clean and sensitive ¹⁹F NMR signal for tracking. |

| Bromomethyl Group | Acts as a versatile and reactive handle for conjugation to target molecules. |

| Pyridine Core | Offers a stable, biocompatible scaffold that can be further modified. |

Utility in Divergent Synthetic Pathways

A key advantage of highly functionalized building blocks like 2-(Bromomethyl)-3,5-difluoro-pyridine HBr is their potential for use in divergent synthesis. acs.orgresearchgate.netnih.gov This strategy allows for the creation of a diverse library of compounds from a single starting material by applying different reaction conditions to target the various reactive sites within the molecule.

Scheme 2: Potential Divergent Synthetic Pathways

An illustration of how 2-(Bromomethyl)-3,5-difluoro-pyridine HBr can be used in divergent synthesis to access a variety of molecular scaffolds.

By carefully choosing reagents and reaction sequences, a chemist can selectively functionalize:

The Bromomethyl Group: Through nucleophilic substitution as described in section 4.1.

The Fluorine Atoms: Through nucleophilic aromatic substitution (SNAr), typically at the more reactive 2- or 4- (relative to the nitrogen) positions, although substitution at the 3- and 5-positions is also possible under specific conditions. nih.gov

The Pyridine Ring: Through reactions such as C-H activation or by modifying the electronic properties of the ring to facilitate other transformations. acs.org

This divergent approach is highly efficient for generating chemical libraries for drug discovery and materials science research.

Integration into Multi-Step Synthetic Sequences for Complex Targets

The utility of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr as a foundational element in the assembly of complex molecules is predicated on the high reactivity of the bromomethyl group towards a diverse range of nucleophiles. This reactivity allows for the facile introduction of the 3,5-difluoropyridyl-2-methyl moiety into a variety of molecular frameworks, serving as a key step in the convergent or linear synthesis of elaborate target structures.

The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. stackexchange.comquora.com This inherent reactivity facilitates its participation in numerous bond-forming reactions, including with amines, thiols, alcohols, and carbanions, to construct more intricate molecular designs. While specific examples involving 2-(Bromomethyl)-3,5-difluoro-pyridine HBr are not extensively documented in publicly available literature, the well-established reactivity of analogous 2-(bromomethyl)pyridines provides a strong basis for its potential applications. nih.govnih.gov

For instance, in the synthesis of pharmaceutical intermediates, the reaction of 2-(bromomethyl)pyridine (B1332372) derivatives with primary or secondary amines is a common strategy for the introduction of a pyridylmethyl group. This reaction typically proceeds under mild basic conditions to afford the corresponding pyridylmethylamines, which are key structural motifs in a variety of biologically active compounds. The difluoro substitution pattern in the target molecule would be expected to further activate the substrate towards such transformations.

A plausible multi-step synthetic sequence could involve the initial alkylation of a complex, multifunctional amine with 2-(Bromomethyl)-3,5-difluoro-pyridine HBr. The resulting intermediate could then undergo further chemical modifications at other sites within the molecule, demonstrating the role of the title compound as a key building block in a longer synthetic route.

Table 1: Representative Nucleophilic Substitution Reactions with 2-(Bromomethyl)pyridine Analogs

| Nucleophile | Reagent/Conditions | Product Type | Potential Application |

| Primary/Secondary Amine | K₂CO₃, Acetonitrile, rt | N-Pyridylmethylamine | Synthesis of enzyme inhibitors, receptor ligands |

| Thiol | NaH, THF, 0 °C to rt | S-Pyridylmethyl Thioether | Antifungal agents, material science applications |

| Phenol | Cs₂CO₃, DMF, 80 °C | O-Pyridylmethyl Ether | Agrochemicals, pharmaceutical intermediates |

| Malonic Ester | NaOEt, Ethanol (B145695), reflux | Diethyl 2-(pyridylmethyl)malonate | Synthesis of substituted carboxylic acids and heterocycles |

The data in this table is illustrative and based on the general reactivity of 2-(bromomethyl)pyridines. Specific conditions for 2-(Bromomethyl)-3,5-difluoro-pyridine HBr may vary.

Stereoselective Transformations Utilizing the Bromomethyl Functionality

The construction of chiral molecules is a paramount objective in modern organic synthesis, particularly in the development of new therapeutic agents. The bromomethyl group of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr provides a handle for the introduction of a stereocenter, opening avenues for the synthesis of enantioenriched compounds.

While direct asymmetric alkylation using this specific reagent is not widely reported, several strategies can be envisaged based on established methodologies for similar substrates. One such approach involves the use of chiral auxiliaries. A chiral nucleophile could react with 2-(Bromomethyl)-3,5-difluoro-pyridine HBr in a diastereoselective manner, with the auxiliary being cleaved in a subsequent step to yield the desired chiral product.

Another powerful strategy for achieving stereoselectivity is through enzymatic transformations. Lipases, for example, are known to catalyze the enantioselective acylation of racemic alcohols, including those bearing a pyridyl moiety. researchgate.net A potential synthetic route could involve the hydrolysis of the bromomethyl group to the corresponding alcohol, followed by enzymatic resolution to separate the enantiomers. The resolved alcohol could then be re-converted to the bromide with retention of stereochemistry, providing access to enantiomerically pure 2-(bromomethyl)-3,5-difluoro-pyridine derivatives for further stereospecific reactions.

Furthermore, the development of catalytic asymmetric methods for the alkylation of prochiral nucleophiles with bromomethylpyridines represents a frontier in this area. nih.gov The use of chiral phase-transfer catalysts or transition metal complexes with chiral ligands could potentially enable the direct enantioselective introduction of the 3,5-difluoropyridyl-2-methyl group.

Table 2: Potential Stereoselective Reactions Involving the Pyridylmethyl Moiety

| Reaction Type | Methodology | Expected Outcome |

| Asymmetric Alkylation | Reaction with a prochiral enolate in the presence of a chiral ligand | Enantioenriched product with a new stereocenter |

| Enzymatic Resolution | Lipase-catalyzed acylation of the corresponding racemic alcohol | Separation of enantiomers, providing access to chiral building blocks |

| Diastereoselective Reaction | Reaction with a chiral nucleophile or substrate | Formation of a diastereomerically enriched product |

This table outlines potential stereoselective strategies based on analogous chemical transformations.

Structural Modifications and Analogues of 2 Bromomethyl 3,5 Difluoro Pyridine Hbr in Research

Synthesis and Reactivity of Positional Isomers (e.g., 3-(Bromomethyl)-2,5-difluoropyridine)

The synthesis of positional isomers of 2-(bromomethyl)-3,5-difluoropyridine, such as 3-(bromomethyl)-2,5-difluoropyridine, begins with the preparation of the corresponding difluoropyridine core. The synthesis of 2,5-difluoropyridine, for instance, can be achieved from 2,5-dichloropyridine (B42133) through a halogen exchange process. This involves converting the dichloropyridine to 2,5-dibromopyridine, followed by a fluorination reaction.

Once the isomeric difluoropyridine scaffold is obtained, a bromomethyl group can be introduced. This typically involves the radical bromination of a methyl group at the desired position using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator.

The reactivity of these positional isomers is highly dependent on the location of the bromomethyl group relative to the ring's nitrogen atom and the fluorine substituents. In nucleophilic substitution reactions, the reactivity of a halogen on the pyridine (B92270) ring itself is known to be position-dependent. For example, a chlorine atom at the 3- (or beta) position of pyridine is significantly less reactive towards nucleophilic substitution than a chlorine at the 2- (alpha) or 4- (gamma) position googleapis.com. This principle suggests that the electronic environment, and thus the reactivity of an attached bromomethyl group, will also differ between isomers. For 3-(bromomethyl)-2,5-difluoropyridine, the bromomethyl group is not at the highly electron-deficient alpha or gamma position, which may influence its reactivity in displacement reactions compared to the 2-(bromomethyl) isomer.

Exploration of Varying Halogenation Patterns on the Pyridine Ring (e.g., monochloro-, trichloro- analogues)

Researchers have extensively investigated pyridine analogues with different halogenation patterns to modulate their chemical properties. This includes the synthesis of derivatives with varying numbers and types of halogen atoms on the pyridine ring.

Monochloro- and Dichloro- Analogues: The synthesis of pyridine rings with fewer halogen atoms, such as monochloro or dichloro patterns, is common. For example, 2-bromo-6-chloromethylpyridine can be synthesized from 2,6-dibromopyridine via a metal-halogen exchange followed by reaction with an electrophile and subsequent chlorination of the resulting hydroxymethyl group semanticscholar.org.

Trichloro- Analogues: The introduction of a trichloromethyl group (-CCl₃) instead of multiple single chlorine atoms on the ring is a significant modification. The synthesis of compounds like 2-chloro-5-trichloromethylpyridine has been developed, often starting from a picoline (methylpyridine) raw material which undergoes chlorination steps google.com. One method involves the photocatalytic chlorination of trimethylpyridine to obtain 3-trichloromethylpyridine, which is then subjected to gas-phase thermocatalytic chlorination to yield the final product google.com. Another innovative method uses chloroform (B151607) as a trichloromethylation reagent in a cyclization-dearomatization cascade to produce complex heterocyclic systems containing a trichloromethyl group attached to a pyridine-derived ring rsc.org.

The reactivity of these analogues is strongly influenced by the halogenation pattern. The presence of multiple electron-withdrawing halogens generally decreases the electron density of the pyridine ring, affecting the reactivity of any attached functional groups.

Investigation of Different Halogenomethyl Groups (e.g., chloromethyl, iodomethyl)

The identity of the halogen in the halogenomethyl group is a critical factor determining the compound's reactivity as an alkylating agent. While the parent compound features a bromomethyl group, analogues with chloromethyl and iodomethyl groups are also of significant interest.

Chloromethyl Analogues : The 2-(chloromethyl)-3,5-difluoropyridine analogue is a key intermediate in chemical synthesis. The chloromethyl group serves as a reactive electrophilic center for nucleophilic substitution, allowing for the introduction of various functional groups by displacing the chloride ion . Synthesis of such compounds can be achieved by treating the corresponding hydroxymethylpyridine with a chlorinating agent like thionyl chloride .

Iodomethyl Analogues : Although specific synthesis details for 2-(iodomethyl)-3,5-difluoropyridine are less commonly documented, these compounds can generally be prepared from the corresponding chloromethyl or bromomethyl analogues via the Finkelstein reaction, using an iodide salt like sodium iodide in acetone (B3395972).

The reactivity of these halogenomethyl groups in nucleophilic substitution reactions (specifically Sₙ2 reactions) follows the established trend based on the leaving group ability of the halide:

I > Br > Cl > F

This trend is due to the bond strength between the carbon and the halogen (C-I is the weakest) and the stability of the resulting halide anion (I⁻ is the most stable). Consequently, the iodomethyl analogue is expected to be the most reactive alkylating agent, followed by the bromomethyl, and then the chloromethyl derivative.

Structure-Reactivity Relationship Studies within Analogous Pyridine Systems

Understanding the relationship between a molecule's structure and its reactivity is a fundamental goal in chemistry. For analogues of 2-(bromomethyl)-3,5-difluoro-pyridine HBr, these studies focus on electronic and steric effects.

Electronic Effects of Fluorine Substituents on Bromine Reactivity

The two fluorine atoms at the 3- and 5-positions of the pyridine ring exert a powerful electronic influence on the reactivity of the bromomethyl group at the 2-position. Fluorine is the most electronegative element, leading to two primary effects:

Resonance Effect (+R) : Fluorine can also donate electron density to the aromatic ring via its lone pairs through resonance researchgate.netacs.org. However, for fluorine, the inductive effect is generally considered to dominate its resonance effect in influencing the reactivity of aromatic systems researchgate.net.

The net result of these effects is that the fluorine atoms make the pyridine ring electron-deficient. This enhances the electrophilicity of the benzylic-like carbon in the bromomethyl group, making it more susceptible to attack by nucleophiles. The electron-withdrawing nature of the difluorinated ring helps to stabilize the transition state of the Sₙ2 displacement of the bromide, accelerating the reaction cureffi.org.

Steric Hindrance Considerations

Steric hindrance refers to the obstruction caused by the physical size of atoms or groups near a reaction center, which can impede the approach of a reactant chemistrysteps.com. In the context of Sₙ2 reactions involving 2-(bromomethyl)pyridine (B1332372) analogues, the reaction rate is highly sensitive to steric bulk around the electrophilic methylene (B1212753) (-CH₂-) carbon nih.govlibretexts.org.

The nucleophile must approach this carbon from the side opposite the bromine atom (a "backside attack"). The presence of substituents on the pyridine ring, particularly at the adjacent 3-position, can physically block this approach.

Effect of the 3-Fluoro Group : While fluorine is a relatively small atom, its presence at the 3-position does introduce some steric bulk compared to a hydrogen atom. However, this effect is generally minimal.

Effect of Larger Substituents : If larger groups were introduced at the 3-position in other analogues, a significant decrease in the Sₙ2 reaction rate would be expected libretexts.org. The increased steric hindrance would raise the energy of the crowded five-coordinate transition state, thereby increasing the activation energy and slowing the reaction libretexts.org. Therefore, in designing reactive analogues, there is often a trade-off between desired electronic effects and detrimental steric hindrance.

Interactive Data Table of Selected Analogues

| Compound Name | Key Structural Modification | Expected Impact on Reactivity of Halogenomethyl Group |

| 3-(Bromomethyl)-2,5-difluoropyridine | Positional Isomer | Reactivity may be reduced compared to the 2-isomer due to a less electron-deficient local environment. |

| 2-Chloro-5-trichloromethylpyridine | Different Ring Halogenation | The -CCl₃ group is strongly electron-withdrawing, likely increasing the reactivity of other sites. |

| 2-(Chloromethyl)-3,5-difluoropyridine | Different Halogenomethyl Group | Less reactive than the bromo-analogue in Sₙ2 reactions due to Cl being a poorer leaving group. |

| 2-(Iodomethyl)-3,5-difluoropyridine | Different Halogenomethyl Group | More reactive than the bromo-analogue in Sₙ2 reactions due to I being an excellent leaving group. |

| 2-(Bromomethyl)-3,5-difluoro-6-nitropyridine | Additional Ring Substituent (EWG) | The nitro group's strong -I/-R effects would further increase the electrophilicity of the CH₂Br carbon, enhancing reactivity. |

| 2-(Bromomethyl)-3-methyl-5-fluoropyridine | Different/Additional Ring Substituent | The 3-methyl group would introduce significant steric hindrance, likely decreasing the Sₙ2 reaction rate. |

Advanced Analytical and Computational Studies in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Intermediates and Products

Spectroscopic methods are indispensable for confirming the chemical structure of newly synthesized compounds and for identifying any intermediates and byproducts formed during the reaction process.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a compound like 2-(Bromomethyl)-3,5-difluoro-pyridine HBr, a suite of NMR experiments is typically employed.

¹H NMR provides information about the number and environment of hydrogen atoms. The benzylic protons of the bromomethyl group would be expected to appear as a characteristic singlet, while the protons on the pyridine (B92270) ring would exhibit splitting patterns influenced by the adjacent fluorine atoms.

¹³C NMR is used to identify the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, with the carbon attached to the bromine and the fluorine-substituted carbons showing distinct signals.

¹⁹F NMR is particularly crucial for fluorinated compounds. It allows for direct observation of the fluorine atoms, providing information about their chemical environment and coupling with neighboring protons and carbons. This technique is highly effective for monitoring the progress of reactions involving fluorinated pyridines, as changes in the fluorine chemical shifts can indicate the formation of intermediates and the final product.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between atoms. COSY helps in identifying coupled protons, while HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous assignments of the NMR spectra.

| NMR Technique | Information Obtained | Application in Studying 2-(Bromomethyl)-3,5-difluoro-pyridine HBr |

| ¹H NMR | Number and environment of protons | Identifies benzylic and aromatic protons. |

| ¹³C NMR | Carbon framework | Characterizes the carbon skeleton and identifies substituent effects. |

| ¹⁹F NMR | Fluorine environments and couplings | Monitors reaction progress and confirms the position of fluorine atoms. |

| 2D NMR (COSY, HSQC) | Connectivity between atoms | Provides unambiguous assignment of proton and carbon signals. |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. For 2-(Bromomethyl)-3,5-difluoro-pyridine HBr, HRMS would be used to confirm its elemental composition of C₆H₅Br₂F₂N. The technique is also invaluable for identifying reaction intermediates and byproducts by providing their precise molecular formulas, which aids in the elucidation of reaction pathways.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the IR spectrum of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr, characteristic absorption bands would be expected for the C-H, C=N, C-F, and C-Br bonds, as well as the aromatic C=C stretching vibrations of the pyridine ring. This provides a quick and effective method for confirming the presence of key functional groups in the synthesized molecule.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=N stretch (Pyridine ring) | 1600 - 1450 |

| C=C stretch (Pyridine ring) | 1600 - 1450 |

| C-F stretch | 1400 - 1000 |

| C-Br stretch | 700 - 500 |

Chromatographic Methods for Purification and Analysis of Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the purification of the desired product and the analysis of its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a mixture. In the context of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr research, HPLC is employed to monitor the progress of a reaction by separating the starting materials, intermediates, and the final product. By developing a suitable method (i.e., selecting the appropriate column and mobile phase), researchers can determine the purity of the synthesized compound and quantify any impurities present.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the hydrobromide salt of 2-(Bromomethyl)-3,5-difluoro-pyridine may not be sufficiently volatile for GC-MS analysis, the free base form or other volatile intermediates in its synthesis could be analyzed using this method. GC-MS provides information on the retention time of a compound (from GC) and its mass spectrum (from MS), allowing for confident identification and quantification of components in a reaction mixture.

X-ray Crystallography for Solid-State Structure Determination

For a compound like 2-(bromomethyl)-3,5-difluoro-pyridine HBr, a single-crystal X-ray diffraction study would yield crucial structural data. The process involves growing a suitable single crystal of the compound, which is then exposed to a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate an electron density map, from which the atomic positions can be determined.

While a specific crystal structure for 2-(bromomethyl)-3,5-difluoro-pyridine HBr is not found in the available literature, data for a related compound, 2-(bromomethyl)pyridine (B1332372) hydrobromide, reveals a melting point of 149-152 °C. sigmaaldrich.comsigmaaldrich.com This suggests that the compound is a solid at room temperature and amenable to single-crystal X-ray analysis. The resulting structural data would be invaluable for understanding the non-covalent interactions, such as hydrogen bonding involving the bromide ion and the pyridinium (B92312) proton, which govern the solid-state architecture.

Table 1: Illustrative Crystallographic Data for a Hypothetical Pyridinium Bromide (Note: This table is a hypothetical representation of the kind of data obtained from an X-ray crystallography experiment, as specific data for 2-(Bromomethyl)-3,5-difluoro-pyridine HBr is not available.)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 15.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 889.6 |

| Z | 4 |

Computational Chemistry and Theoretical Modeling

In the absence of extensive experimental data, computational chemistry provides a powerful alternative for investigating the properties of molecules like 2-(bromomethyl)-3,5-difluoro-pyridine HBr. These theoretical methods can predict a wide range of molecular characteristics, from electronic structure to reaction dynamics.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT calculations can provide insights into the geometry, electronic properties, and reactivity of a molecule. For 2-(bromomethyl)-3,5-difluoro-pyridine HBr, DFT could be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure of the molecule.

Calculate electronic properties: Determining parameters such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Simulate vibrational spectra: Predicting the infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure. Studies on similar molecules like 3,5-dibromopyridine (B18299) have successfully used DFT for spectral interpretation. nih.gov

Research on other pyridine derivatives has demonstrated the utility of DFT in understanding their electronic features and bonding mechanisms. mdpi.com For instance, the analysis of molecular electrostatic potential can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack.

Table 2: Representative DFT-Calculated Electronic Properties for a Fluorinated Pyridine Derivative (Note: This table is for illustrative purposes and does not represent actual data for 2-(Bromomethyl)-3,5-difluoro-pyridine HBr.)

| Property | Calculated Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.5 |

| HOMO-LUMO Gap (eV) | 5.7 |

| Dipole Moment (Debye) | 3.1 |

Computational chemistry can be employed to model chemical reactions, providing a detailed picture of the reaction mechanism. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, locate transition state structures, and calculate activation energies.

For 2-(bromomethyl)-3,5-difluoro-pyridine HBr, theoretical modeling could be used to study its reactivity in various chemical transformations. For example, in a nucleophilic substitution reaction where the bromide is displaced, calculations could:

Model the reactants, products, and any intermediates.

Locate the transition state structure: The high-energy point along the reaction coordinate that connects reactants and products.

Calculate the activation energy: The energy barrier that must be overcome for the reaction to occur. This information is crucial for predicting reaction rates.

Theoretical studies on reactions involving HBr have shown that computational methods can elucidate complex reaction mechanisms, including the identification of key transition states and intermediates. researchgate.net

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This approach is particularly useful for understanding the influence of the solvent on the behavior and reactivity of a solute.

For a reaction involving 2-(bromomethyl)-3,5-difluoro-pyridine HBr in a solvent, MD simulations can provide insights into:

Solvation structure: How solvent molecules arrange themselves around the solute.

Dynamical behavior: The translational, rotational, and vibrational motions of the solute and solvent molecules.

Free energy profiles: The change in free energy as the reaction proceeds, which can be used to understand how the solvent affects the reaction rate and mechanism.

Studies on the dissociation of acids like HBr at interfaces and in bulk solution have utilized MD simulations to understand the role of the solvent in stabilizing ionic species. researchgate.net These simulations can reveal, for example, how water molecules facilitate the separation of the proton from the bromide ion.

Q & A

Q. What are the key physicochemical properties of 2-(Bromomethyl)-3,5-difluoro-pyridine HBr relevant to experimental design?

Answer: The molecular formula is C₆H₅Br₂F₂N (molecular weight: 288.92 g/mol), with a pyridine core substituted by bromomethyl and fluorine groups. Key properties include:

Q. What safety precautions are recommended when handling this compound?

Answer: While direct safety data for this compound is limited, analogous brominated pyridines (e.g., 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine) suggest:

Q. What are common synthetic routes for 2-(Bromomethyl)-3,5-difluoro-pyridine HBr?

Answer: Synthesis typically involves halogenation of pyridine precursors. For example:

- Dihalogenation : Reacting 3,5-difluoropyridine with brominating agents (e.g., PBr₃) under controlled conditions.